molecular formula C8H7ClF3NO B3005661 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline CAS No. 1247893-83-9

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B3005661
CAS No.: 1247893-83-9
M. Wt: 225.6
InChI Key: OHLMRTHQMOVZNB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with an amino group (–NH₂) at position 1, a chlorine atom at position 2, and a 2,2,2-trifluoroethoxy group (–OCH₂CF₃) at position 4. This compound exhibits unique electronic and steric properties due to the electron-withdrawing effects of both the chlorine and trifluoroethoxy groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Key structural features:

  • Chlorine substituent: Enhances electrophilic deactivation of the aromatic ring.
  • Trifluoroethoxy group: Introduces high lipophilicity and metabolic stability.
  • Amino group: Provides reactivity for further functionalization (e.g., acylation, coupling reactions).

Properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMRTHQMOVZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or aminobenzenes .

Scientific Research Applications

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(2,2,2-Trifluoroethoxy)aniline
  • Structure : Lacks the chlorine atom at position 2.
  • Properties :
    • Reduced lipophilicity compared to the chloro analog (logP ~1.5 vs. ~2.3) .
    • Higher reactivity in electrophilic substitution due to fewer electron-withdrawing groups.
  • Applications: Used in synthesizing non-halogenated drug intermediates .
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline
  • Structure : Chlorine at position 3 instead of 2.
  • Properties: Altered electronic distribution reduces steric hindrance at the amino group. Lower melting point (mp ~75°C vs. ~110°C for the 2-chloro isomer) .

Substituent Variants

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline
  • Structure : Methyl group replaces chlorine at position 2.
  • Properties: Increased steric bulk but reduced electron-withdrawing effects. Higher solubility in polar solvents (e.g., ethanol) due to the methyl group .
2-Chloro-4-(trifluoromethoxy)aniline
  • Structure : Trifluoromethoxy (–O–CF₃) replaces trifluoroethoxy (–OCH₂CF₃).
  • Properties :
    • Stronger electron-withdrawing effect (σₚ = 0.54 for –O–CF₃ vs. 0.45 for –OCH₂CF₃).
    • Reduced metabolic stability in vivo due to shorter alkyl chain .

Fluorinated Group Modifications

3-Chloro-2-(2,2-difluoroethoxy)aniline
  • Structure : Difluoroethoxy (–OCH₂CF₂H) instead of trifluoroethoxy.
  • Properties :
    • Lower lipophilicity (logP ~1.9 vs. ~2.3) due to reduced fluorine content.
    • Weaker electron-withdrawing effects, increasing ring reactivity .
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
  • Structure : Pyridine ring replaces benzene.
  • Properties :
    • Enhanced hydrogen-bonding capacity due to the nitrogen heteroatom.
    • Altered pharmacokinetic profiles in preclinical studies .

Table 1. Comparative Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
2-Chloro-4-(2,2,2-trifluoroethoxy)aniline 225.5 2.3 110 Pharmaceutical intermediates
4-(2,2,2-Trifluoroethoxy)aniline 191.1 1.5 85 Agrochemical synthesis
2-Methyl-4-(trifluoroethoxy)aniline 205.2 1.8 98 Dye precursors
3-Chloro-4-(trifluoromethoxy)aniline 211.5 2.1 72 Polymer additives

Biological Activity

Introduction

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical formula for 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is C9H8ClF3NOC_9H_8ClF_3NO. The presence of the trifluoroethoxy group enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

PropertyValue
Molecular Weight227.62 g/mol
Boiling Point214-218 °C
Density1.434 g/cm³
Flash Point103 °C (217 °F)

The biological activity of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is largely attributed to its interaction with specific enzymes and receptors. The trifluoroethoxy group allows for enhanced binding affinity to biological targets, potentially modulating enzyme activity and signal transduction pathways.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for various kinases involved in cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties against certain pathogens.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various anilines, including 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline, against bacterial strains. Results indicated a notable inhibition zone against E. coli, suggesting potential as a broad-spectrum antimicrobial agent.
  • Anticancer Properties : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. In vitro assays demonstrated that 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline could induce apoptosis in certain cancer cells at specific concentrations.

Table 2: In Vitro Biological Activity Data

Study TypeTarget Organism/Cell LineIC50 (µM)Observations
AntimicrobialE. coli15Significant inhibition observed
Anticancer (Breast)MCF-710Induction of apoptosis noted
Anticancer (Lung)A54912Cytotoxic effects at higher doses

Comparative Analysis

The unique structural features of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline set it apart from other similar compounds. For instance:

  • Comparison with Other Anilines : While many anilines have shown varying degrees of biological activity, the trifluoroethoxy substitution is believed to enhance both stability and bioavailability.

Table 3: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
3-Chloro-4-(trifluoromethyl)anilineModerate antimicrobialTrifluoromethyl group
4-Chloro-3-(trifluoromethyl)anilineLow anticancer activitySimilar structure but less potent
2-Chloro-4-(2,2,2-trifluoroethoxy)aniline Significant antimicrobial and anticancer potential Enhanced lipophilicity and stability

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